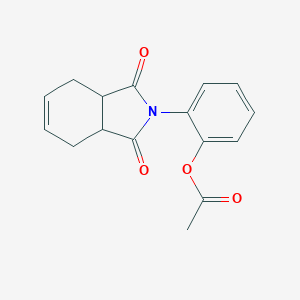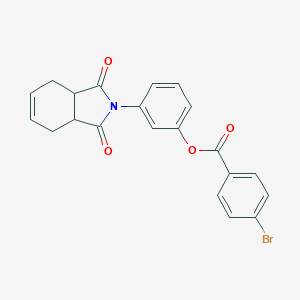
4-benzoylphenyl 2-chloro-4-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzoylphenyl 2-chloro-4-quinolinecarboxylate is a complex organic compound with the molecular formula C23H14ClNO3 and a molecular weight of 387.8 g/mol. This compound belongs to the class of quinoline derivatives, which are known for their wide range of biological and pharmacological activities .
Preparation Methods
The synthesis of 4-benzoylphenyl 2-chloro-4-quinolinecarboxylate can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents under mild and functional group-tolerant conditions . Another method involves the reaction of 2-chloroquinoline-3-carbaldehyde with appropriate reagents to construct the quinoline ring system .
Chemical Reactions Analysis
4-benzoylphenyl 2-chloro-4-quinolinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-benzoylphenyl 2-chloro-4-quinolinecarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various quinoline derivatives.
Biology: It has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are being explored for their potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzoylphenyl 2-chloro-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
4-benzoylphenyl 2-chloro-4-quinolinecarboxylate can be compared with other similar compounds, such as:
2-chloroquinoline-3-carbaldehyde: This compound is a precursor in the synthesis of various quinoline derivatives.
2-(furan-2-yl)-4-phenoxy-quinoline: This compound has been studied for its potential biological activities.
Amino-acetamide inhibitors of aggrecanase-2: These compounds have been evaluated for treating osteoarthritis.
The uniqueness of this compound lies in its specific structure and the resulting biological and chemical properties.
Properties
Molecular Formula |
C23H14ClNO3 |
|---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
(4-benzoylphenyl) 2-chloroquinoline-4-carboxylate |
InChI |
InChI=1S/C23H14ClNO3/c24-21-14-19(18-8-4-5-9-20(18)25-21)23(27)28-17-12-10-16(11-13-17)22(26)15-6-2-1-3-7-15/h1-14H |
InChI Key |
NJMICPMHWKHCRJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=NC4=CC=CC=C43)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=NC4=CC=CC=C43)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[4-(4-methylphenoxy)anilino]sulfonyl}phenyl)acetamide](/img/structure/B339658.png)
![N-(4-{[4-(4-bromophenoxy)anilino]sulfonyl}phenyl)acetamide](/img/structure/B339659.png)
![N-[4-(4-methylphenoxy)phenyl]naphthalene-2-sulfonamide](/img/structure/B339664.png)
![N-[4-(4-bromophenoxy)phenyl]naphthalene-2-sulfonamide](/img/structure/B339665.png)
![Isopropyl 4-[(2-naphthylsulfonyl)amino]benzoate](/img/structure/B339666.png)
![N-(4-{[4-(2-naphthyloxy)anilino]sulfonyl}phenyl)acetamide](/img/structure/B339669.png)
![N-[4-(2-naphthyloxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B339670.png)
![N-[4-(3-methylphenoxy)phenyl]naphthalene-2-sulfonamide](/img/structure/B339672.png)






